Cas no 144879-44-7 (2-(benzyloxy)-N-methylaniline)
2-(benzyloxy)-N-methylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-methyl-2-(phenylmethoxy)-
- 2-(benzyloxy)-N-methylbenzenamine
- 2-(benzyloxy)-N-methylaniline
- N-Methyl-2-Benzyloxyaniline
- DA-21049
- CS-0029788
- EN300-332222
- A1-07882
- N-methyl-2-phenylmethoxyaniline
- 144879-44-7
- AMNSYLBRSSWYMT-UHFFFAOYSA-N
- SCHEMBL8158080
-
- MDL: MFCD24556630
- Inchi: 1S/C14H15NO/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
- InChI Key: AMNSYLBRSSWYMT-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1NC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 213.11545
- Monoisotopic Mass: 213.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26
2-(benzyloxy)-N-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-332222-1g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 1g |
$743.0 | 2023-09-04 | ||
| Enamine | EN300-332222-5g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 5g |
$2152.0 | 2023-09-04 | ||
| Enamine | EN300-332222-10g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 10g |
$3191.0 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100837-1g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 95% | 1g |
¥5575 | 2023-04-15 | |
| Enamine | EN300-332222-0.05g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 0.05g |
$624.0 | 2023-09-04 | ||
| Enamine | EN300-332222-0.1g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 0.1g |
$653.0 | 2023-09-04 | ||
| Enamine | EN300-332222-0.25g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 0.25g |
$683.0 | 2023-09-04 | ||
| Enamine | EN300-332222-0.5g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 0.5g |
$713.0 | 2023-09-04 | ||
| Enamine | EN300-332222-1.0g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-332222-2.5g |
2-(benzyloxy)-N-methylaniline |
144879-44-7 | 2.5g |
$1454.0 | 2023-09-04 |
2-(benzyloxy)-N-methylaniline Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-(benzyloxy)-N-methylaniline
2-(Benzyloxy)-N-Methylaniline: An Overview of a Versatile Chemical Compound
2-(Benzyloxy)-N-methylaniline (CAS No. 144879-44-7) is a chemical compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a benzyl ether group and a methylamine substituent on the aniline ring. These functional groups endow the compound with a range of chemical and physical properties that make it a valuable intermediate in various synthetic pathways.
The chemical structure of 2-(benzyloxy)-N-methylaniline consists of an aniline core with a benzyloxy group at the 2-position and a methyl group attached to the nitrogen atom. The presence of these functional groups imparts specific reactivity and solubility characteristics to the compound, making it suitable for use in a variety of reactions and applications. The benzyloxy group, for instance, can be readily cleaved under mild conditions, making it an excellent protecting group in synthetic sequences. Meanwhile, the N-methyl group enhances the basicity and nucleophilicity of the amine, which can be exploited in various catalytic and synthetic processes.
Recent research has highlighted the potential applications of 2-(benzyloxy)-N-methylaniline in the development of new pharmaceuticals and materials. For example, studies have shown that this compound can serve as a key intermediate in the synthesis of biologically active molecules, including potential drug candidates. One notable application is its use in the preparation of compounds with anti-inflammatory and anti-cancer properties. The ability to fine-tune the structure of 2-(benzyloxy)-N-methylaniline through selective functionalization has opened up new avenues for optimizing the pharmacological profiles of these compounds.
In addition to its role in pharmaceutical research, 2-(benzyloxy)-N-methylaniline has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the benzyloxy group can influence the electronic structure and charge transport properties of the compound, which are crucial for device performance. Recent studies have demonstrated that 2-(benzyloxy)-N-methylaniline-based materials exhibit high stability and efficiency, making them attractive for use in next-generation electronic devices.
The synthesis of 2-(benzyloxy)-N-methylaniline typically involves several steps, including the formation of the aniline core, introduction of the benzyloxy group, and subsequent methylation. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 2-benzyloxyaniline with methyl iodide or dimethyl sulfate under basic conditions to introduce the N-methyl group. This method is known for its high yield and selectivity, making it suitable for large-scale production.
The physical properties of 2-(benzyloxy)-N-methylaniline, such as its melting point, boiling point, and solubility, are important considerations for its use in various applications. This compound is generally solid at room temperature and exhibits good solubility in polar organic solvents like ethanol and dimethylformamide (DMF). Its solubility profile makes it easy to handle and process in laboratory settings and industrial applications.
Safety is a critical aspect when working with any chemical, including 2-(benzyloxy)-N-methylaniline. While this compound is not classified as hazardous under current regulations, it is important to follow standard laboratory safety protocols when handling it. Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area to minimize exposure risks.
In conclusion, 2-(benzyloxy)-N-methylaniline (CAS No. 144879-44-7) is a versatile chemical compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and chemical properties make it an invaluable intermediate in various synthetic pathways. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.
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